molecular formula C16H13ClN2OS B2983113 (E)-3-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865544-67-8

(E)-3-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2983113
CAS No.: 865544-67-8
M. Wt: 316.8
InChI Key: ASTQKQDUJAGACZ-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a chemical compound of significant interest in pharmacological research, particularly in the study of ligand-gated ion channels. It belongs to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily . ZAC is a pentameric ligand-gated ion channel activated by zinc, copper, and protons, and it is expressed in various human tissues, including the brain, pancreas, and prostate, though its physiological roles are still being elucidated . This compound and its structural analogs act as negative allosteric modulators (NAMs) of ZAC, exhibiting noncompetitive antagonism of Zn2+-induced signaling . Functional characterization of related analogs has demonstrated potent ZAC inhibition with IC50 values in the low-micromolar range (1–3 μM) and a slow onset of channel block, suggesting a state-dependent mechanism of action . A key research value of this class of compounds is its high selectivity; a closely related analog, TTFB, was found to be a selective ZAC antagonist, showing no significant activity at other classical Cys-loop receptors such as 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors at tested concentrations . This makes this compound a valuable pharmacological tool for future explorations aimed at understanding the native functions of ZAC and its potential as a therapeutic target . The compound is for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-chloro-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-2-19-13-8-3-4-9-14(13)21-16(19)18-15(20)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTQKQDUJAGACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the presence of a chloro substituent and an ethyl group on the benzo[d]thiazole framework, contribute to its reactivity and biological profile.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₄ClN₃OS₂, with a molecular weight of approximately 335.81 g/mol. The compound consists of:

  • Carbon (C): 16
  • Hydrogen (H): 14
  • Chlorine (Cl): 1
  • Nitrogen (N): 3
  • Oxygen (O): 1
  • Sulfur (S): 2

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. These interactions may modulate various signaling pathways associated with cell proliferation, apoptosis, and inflammation. The following mechanisms are proposed:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation: It could act as an antagonist or agonist at specific receptors, influencing physiological responses.
  • Signal Transduction Pathways: The compound may affect pathways related to cell growth and survival.

Antimicrobial Activity

Research indicates that compounds within the benzo[d]thiazole class exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives can inhibit the growth of various bacterial strains, suggesting potential applications as antibacterial agents.

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli25 µg/mL
Other DerivativesStaphylococcus aureus15 µg/mL

Anticancer Activity

Benzo[d]thiazole derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)8Cell cycle arrest

Case Studies

  • Study on Antimicrobial Properties: A study conducted by Pendergrass et al. explored the efficacy of various benzo[d]thiazole derivatives against Gram-negative bacteria, highlighting the promising activity of compounds similar to this compound in inhibiting bacterial growth .
  • Investigation of Anticancer Effects: A recent investigation into the anticancer properties of benzo[d]thiazole derivatives revealed that compounds with similar structures significantly reduced cell viability in MCF-7 and HeLa cells, suggesting a potential role in cancer therapy .

Comparison with Similar Compounds

Key Observations :

  • Chloro vs.
  • Thiazole vs. Thiadiazole Cores : Thiadiazole derivatives (e.g., 4h) exhibit dual C=O stretches (IR: 1690, 1638 cm⁻¹) and higher molecular weights, which may reduce membrane permeability compared to the target compound’s thiazole core .
  • Methoxy and Trimethoxyphenyl Groups : Compound 15k’s methoxy substituents contribute to π-stacking interactions in biological systems, as evidenced by its anticancer activity, while the target compound’s chloro group may favor halogen bonding .

Spectroscopic and Physicochemical Properties

Property Target Compound 4h 15k ST00971
IR C=O Stretch (cm⁻¹) 1690 (estimated) 1690, 1638 Not reported Not applicable
Molar Absorptivity Not reported Not reported Not reported >230,000 L/(mol·cm)
NMR Shifts (δ, ppm) -CH2 (3.4), aromatic (7.5–8.2) Similar aromatic 3.74 (s, OCH3) Not reported
Solubility Low (predicted logP ≈3.5) Low Moderate (polar OCH3) Poor (iodide salt)

Analysis :

  • The target compound’s predicted logP (~3.5) suggests moderate lipophilicity, comparable to 4h but lower than the morpholine-containing derivatives in , which exhibit improved solubility due to polar substituents .
  • ST00971’s exceptionally high molar absorptivity (>230,000 L/(mol·cm)) at 795 nm highlights the electronic effects of extended conjugation, a feature absent in the target compound .

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